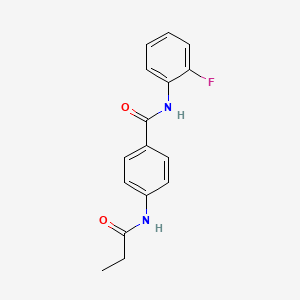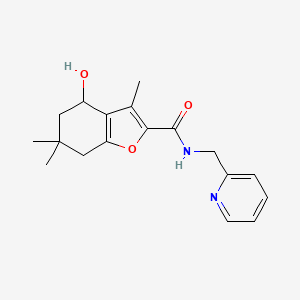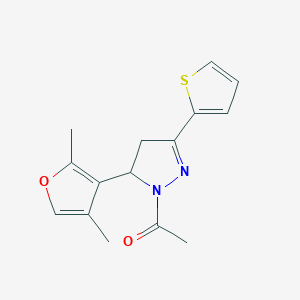![molecular formula C17H18ClN3O4 B4235835 N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide](/img/structure/B4235835.png)
N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide is a selective inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to antigen, leading to downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide blocks these signaling pathways, leading to decreased B-cell survival and proliferation. Additionally, BTK inhibition by N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide can also modulate the activity of other immune cells, such as T-cells and natural killer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In preclinical studies, N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been shown to inhibit BTK activity and downstream signaling pathways in B-cell lines and primary cells from patients with B-cell malignancies. This leads to decreased B-cell survival and proliferation, as well as modulation of the activity of other immune cells. In vivo studies in mouse models of B-cell malignancies have demonstrated that N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide can inhibit tumor growth and prolong survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide as a research tool is its selectivity for BTK, which allows for specific inhibition of B-cell receptor signaling pathways. Additionally, N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, making it a valuable tool for studying the biology of these diseases. However, one limitation of N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide is its potential off-target effects, which may complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide. One area of interest is the development of combination therapies with N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide and other drugs, such as inhibitors of the PI3K/AKT/mTOR pathway, which may enhance its anti-tumor effects. Additionally, further studies are needed to determine the optimal dosing and treatment duration of N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide in clinical trials. Finally, the potential of N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide as a treatment for other diseases, such as autoimmune disorders, should be explored.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide inhibits BTK activity and downstream signaling pathways in B-cell lines and primary cells from patients with B-cell malignancies. In vivo studies in mouse models of chronic lymphocytic leukemia and diffuse large B-cell lymphoma have demonstrated that N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide can inhibit tumor growth and prolong survival. These preclinical studies provide strong evidence for the potential clinical utility of N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide in the treatment of B-cell malignancies.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2-methoxyethylamino)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-11-13(18)4-3-5-14(11)20-17(22)12-6-7-15(19-8-9-25-2)16(10-12)21(23)24/h3-7,10,19H,8-9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTLLVFVXAZSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)NCCOC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4235758.png)

![2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4235777.png)
![2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4235785.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4235791.png)
![N-{[(5-methyl-3-isoxazolyl)amino]carbonyl}benzamide](/img/structure/B4235795.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B4235809.png)
![isopropyl (3-oxo-1-{[(3-phenylpropanoyl)amino]carbonothioyl}-2-piperazinyl)acetate](/img/structure/B4235823.png)
![1-(3-chloro-2-methylphenyl)-3-[(4-morpholin-4-ylphenyl)amino]pyrrolidine-2,5-dione acetate](/img/structure/B4235831.png)


![methyl 4-[4-(dimethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B4235847.png)

![N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235858.png)